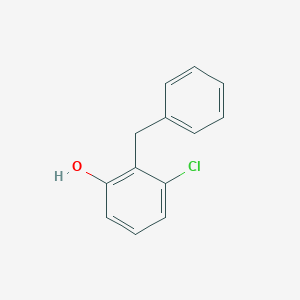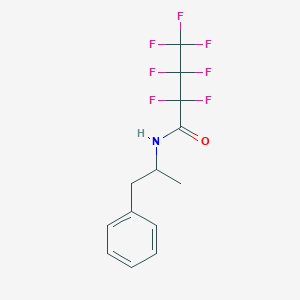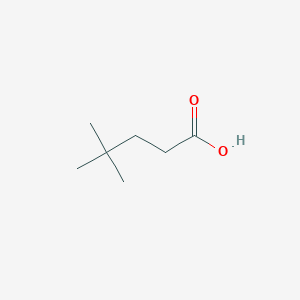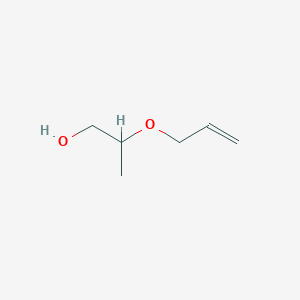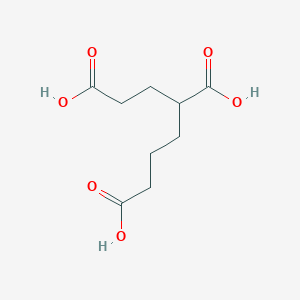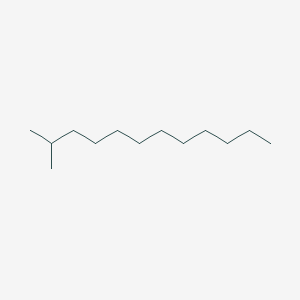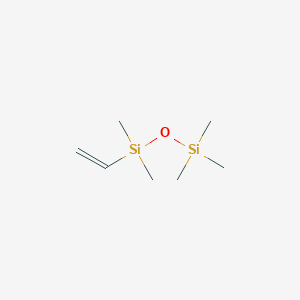
五甲基乙烯基二硅氧烷
描述
Synthesis Analysis
The synthesis of ethenylpentamethyl-disiloxane and related compounds involves intricate reactions that contribute to the advancement of polymer science. For instance, disiloxane-bridged zirconocene complexes have been utilized to initiate the homopolymerization of ethene as well as copolymerization processes with α-olefin, using a modified methylaluminoxane as a cocatalyst. These catalyst systems demonstrate considerable activity, although the molecular weight of polyethene tends to decrease with an increase in polymerization temperature (Dong-ho Lee et al., 1996).
Molecular Structure Analysis
The molecular structures of disiloxane compounds, including 1-indenyl disilane and disiloxane, have been characterized through various analytical techniques. The relationship between spectral properties and molecular structures has been explored, providing insights into the molecular configurations and the electronic interactions within these compounds (Jin-Tao Ren, 1993).
Chemical Reactions and Properties
Disiloxane compounds undergo a range of chemical reactions, contributing to their diverse chemical properties. For example, transparent, low-density ethenylene-bridged polymethylsiloxane aerogels have been synthesized, demonstrating the potential for chemical modifications and applications in materials science due to their mechanical flexibility and strength (Taiyo Shimizu et al., 2017).
Physical Properties Analysis
The physical properties of disiloxane compounds are pivotal for their applications in various domains. The synthesis and characterization of polysiloxane-supported zirconocene catalysts for ethene polymerization highlight the influence of molecular structure on the physical properties of the resultant polymers. These catalysts, depending on their substituents, affect polymerization activity and the molecular weight of polyethene significantly (T. Arai et al., 1997).
Chemical Properties Analysis
The chemical properties of disiloxane derivatives are closely related to their synthesis and molecular structure. The preparation and properties of disilane and disiloxane unit-fused poly(diphenylamine) polymers, for instance, showcase new heterocyclic units affecting π-conjugation through nitrogen atoms, influencing their electrical properties and potential applications in electronics (H. Hayashi et al., 2003).
科学研究应用
Specific Scientific Field
Chemistry, specifically the study of surfactants .
Summary of the Application
Disiloxanes are used in the synthesis of small-molecule silicone surfactants . These surfactants have superior properties such as wettability, ductility, and permeability . They outperform polymeric silicone surfactants in terms of surface activity, emulsification, wetting, foaming, and other areas .
Methods of Application or Experimental Procedures
The synthesis of these surfactants involves various routes, including single-chain, “umbrella” structure, double chain, bolaform, Gemini, and stimulus-responsive surfactants .
Results or Outcomes
These surfactants have shown enormous potential in agricultural synergism, drug delivery, mineral flotation, enhanced oil recovery, separation, and extraction, and foam fire-fighting .
Use in Synthesis of Bifunctional Disiloxanes
Specific Scientific Field
Chemistry, specifically the synthesis of organosilicon compounds .
Summary of the Application
Disiloxanes are used in the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives . This methodology has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .
Methods of Application or Experimental Procedures
The synthesis involves subsequent hydrosilylation of alkenes and alkynes . This method is widely used in the synthesis of natural products, anti-corrosive coatings, hybrid materials, electrolytes, or polymer fire retardants .
Results or Outcomes
The functional disiloxanes synthesized have been widely applied as liquid crystals, solid polymeric electrolytes, or coupling agents .
Use in Water-Repellent Applications
Specific Scientific Field
Material Science, specifically the study of water-repellent materials .
Summary of the Application
Disiloxanes are used in the synthesis of cleavable silicone surfactants for water-repellent applications . These surfactants have superior properties such as wettability, ductility, and permeability .
Methods of Application or Experimental Procedures
The synthesis of these surfactants involves various routes, including single-chain, “umbrella” structure, double chain, bolaform, Gemini, and stimulus-responsive surfactants .
Results or Outcomes
These surfactants have shown enormous potential in agricultural synergism, drug delivery, mineral flotation, enhanced oil recovery, separation, and extraction, and foam fire-fighting .
Use in Enhanced Oil Recovery
Specific Scientific Field
Petroleum Engineering, specifically enhanced oil recovery .
Summary of the Application
Disiloxanes are used in the synthesis of low molecular weight and polymeric surfactants for enhanced oil recovery . These surfactants have superior properties such as wettability, ductility, and permeability .
Methods of Application or Experimental Procedures
The synthesis of these surfactants involves various routes, including single-chain, “umbrella” structure, double chain, bolaform, Gemini, and stimulus-responsive surfactants .
Results or Outcomes
These surfactants have shown enormous potential in agricultural synergism, drug delivery, mineral flotation, enhanced oil recovery, separation, and extraction, and foam fire-fighting .
Use in Anti-Corrosive Coatings
Specific Scientific Field
Material Science, specifically the study of anti-corrosive coatings .
Summary of the Application
Disiloxanes are used in the synthesis of organosilicon compounds for anti-corrosive coatings . These coatings have superior properties such as durability, resistance to corrosion, and adherence .
Methods of Application or Experimental Procedures
The synthesis involves subsequent hydrosilylation of alkenes and alkynes . This method is widely used in the synthesis of natural products, anti-corrosive coatings, hybrid materials, electrolytes, or polymer fire retardants .
Results or Outcomes
The anti-corrosive coatings synthesized have been widely applied in various industries to protect metal surfaces from corrosion .
Use in Hybrid Materials
Specific Scientific Field
Material Science, specifically the study of hybrid materials .
Summary of the Application
Disiloxanes are used in the synthesis of organosilicon compounds for hybrid materials . These materials have superior properties such as durability, flexibility, and thermal stability .
Methods of Application or Experimental Procedures
The synthesis involves subsequent hydrosilylation of alkenes and alkynes . This method is widely used in the synthesis of natural products, anti-corrosive coatings, hybrid materials, electrolytes, or polymer fire retardants .
Results or Outcomes
The hybrid materials synthesized have been widely applied in various industries for their unique properties .
未来方向
属性
IUPAC Name |
ethenyl-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi2/c1-7-10(5,6)8-9(2,3)4/h7H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRXLWNSVYPSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061692 | |
| Record name | Pentamethylvinyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disiloxane, ethenylpentamethyl- | |
CAS RN |
1438-79-5 | |
| Record name | Vinylpentamethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentamethylvinyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3-Pentamethyl-3-vinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



